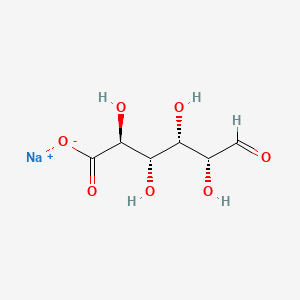
lead diphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Lead diphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of lead(II) acetate with diphosphinic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and drying . Industrial production methods may involve high-throughput synthesis and mechanochemical synthesis, which are cleaner and more efficient approaches .
化学反応の分析
Lead diphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead(IV) compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.
Substitution: This compound can participate in substitution reactions where the diphosphinate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
科学的研究の応用
Lead diphosphinate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a candidate for further investigation in drug delivery systems.
Industry: This compound is used in the production of flame retardants and as a precursor for other lead-based compounds
作用機序
The mechanism of action of lead diphosphinate involves its interaction with molecular targets through its diphosphinate groups. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
類似化合物との比較
Lead diphosphinate can be compared with other similar compounds, such as:
Lead phosphonate: Similar in structure but with different chemical properties and applications.
Lead hypophosphite: Another lead-based compound with distinct reactivity and uses.
Metal diphosphinates: Compounds like copper diphosphinate and zinc diphosphinate, which have different metal centers but similar ligand structures
特性
CAS番号 |
10294-58-3 |
|---|---|
分子式 |
H2O4P2Pb+2 |
分子量 |
335 g/mol |
IUPAC名 |
lead(2+);phosphenous acid |
InChI |
InChI=1S/2HO2P.Pb/c2*1-3-2;/h2*(H,1,2);/q;;+2 |
InChIキー |
KQWFPMFJUCTEFY-UHFFFAOYSA-N |
正規SMILES |
OP=O.OP=O.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl}diazene](/img/structure/B1143524.png)








